molecular formula C7H13F3NO3P B2959963 3-(Dimethylphosphoryl)azetidine,trifluoroaceticacid CAS No. 2567502-52-5

3-(Dimethylphosphoryl)azetidine,trifluoroaceticacid

Cat. No.: B2959963
CAS No.: 2567502-52-5
M. Wt: 247.154
InChI Key: ACRGBUBGIZGTCQ-UHFFFAOYSA-N
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Description

3-(Dimethylphosphoryl)azetidine,trifluoroaceticacid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a solvent .

Preparation Methods

The synthesis of 3-(Dimethylphosphoryl)azetidine,trifluoroaceticacid involves multiple steps. One common method includes the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation using alumina as a solid support . This reaction yields 1-arenesulfonylazetidines, which can be further functionalized to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

3-(Dimethylphosphoryl)azetidine,trifluoroaceticacid undergoes various chemical reactions, including oxidation, reduction, and substitution. The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines . Common reagents used in these reactions include dimethylsulfoxonium methylide and alumina. Major products formed from these reactions include functionalized azetidines and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-(Dimethylphosphoryl)azetidine,trifluoroaceticacid involves its reactivity as a strained four-membered ring compound. The compound can undergo ring-opening and expansion reactions, leading to the formation of various functionalized products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

3-(Dimethylphosphoryl)azetidine,trifluoroaceticacid can be compared with other azetidine derivatives and trifluoroacetic acid-containing compounds. Similar compounds include 3-(fluoromethyl)azetidine,trifluoroacetic acid and other functionalized azetidines .

Properties

IUPAC Name

3-dimethylphosphorylazetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NOP.C2HF3O2/c1-8(2,7)5-3-6-4-5;3-2(4,5)1(6)7/h5-6H,3-4H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRGBUBGIZGTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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